1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
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Overview
Description
1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.
Coupling Reactions: The final step involves coupling the piperazine and pyridine rings through a suitable linker, such as an ethanone group, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups introduced at specific positions on the piperazine or pyridine rings.
Scientific Research Applications
1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring interacts with receptor sites, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Methylpiperazino)-2-pyridinyl]-1-ethanone: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
1-[3-(4-Methylpiperazino)-5-chloro-2-pyridinyl]-1-ethanone: Contains a chloro group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its stability, lipophilicity, and potential for specific receptor interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)12-11(19-5-3-18(2)4-6-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXKXLBCXQNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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